molecular formula C10H16Br2O4 B3050295 Ethylene bis(2-bromoisobutyrate) CAS No. 248603-11-4

Ethylene bis(2-bromoisobutyrate)

Cat. No.: B3050295
CAS No.: 248603-11-4
M. Wt: 360.04 g/mol
InChI Key: ZPBJLEZUJMQIHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethylene bis(2-bromoisobutyrate), also known as 2f-BiB, is primarily used as a difunctional initiator . Its main targets are the monomers in a polymerization reaction. It initiates the polymerization process by reacting with the monomers and forming a bond with them.

Mode of Action

As an initiator, Ethylene bis(2-bromoisobutyrate) plays a crucial role in Atom Transfer Radical Polymerization (ATRP) processes . It reacts with the monomers, initiating a chain reaction that leads to the formation of polymers. The compound’s two functional groups allow it to react with two monomers, leading to the creation of difunctional polymers .

Biochemical Pathways

The primary biochemical pathway involved in the action of Ethylene bis(2-bromoisobutyrate) is the polymerization process . This process involves a series of reactions that convert monomers into polymers. The compound acts as an initiator, starting the chain reaction that leads to the formation of the polymer .

Result of Action

The primary result of the action of Ethylene bis(2-bromoisobutyrate) is the formation of difunctional polymers . These polymers have a wide range of applications, including the creation of biodegradable polymers and polymers that adhere to gold surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene bis(2-bromoisobutyrate) is typically synthesized through the esterification of ethylene glycol with α-bromoisobutyryl bromide . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually kept in an ice bath to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of ethylene bis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the careful addition of α-bromoisobutyryl bromide to ethylene glycol under controlled temperature conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethylene bis(2-bromoisobutyrate) primarily undergoes nucleophilic substitution reactions. It can also participate in hydrolysis reactions to yield ethanol and 2-bromoisobutyric acid.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Ethylene bis(2-bromoisobutyrate) is unique due to its difunctional nature, allowing it to initiate polymerization at two sites simultaneously. This property makes it particularly valuable in the synthesis of block copolymers and other complex polymer structures . In contrast, compounds like ethyl α-bromoisobutyrate are monofunctional and can only initiate polymerization at a single site .

Properties

IUPAC Name

2-(2-bromo-2-methylpropanoyl)oxyethyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O4/c1-9(2,11)7(13)15-5-6-16-8(14)10(3,4)12/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBJLEZUJMQIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

467254-02-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467254-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50627923
Record name Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248603-11-4
Record name Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Infineum UK Ltd
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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